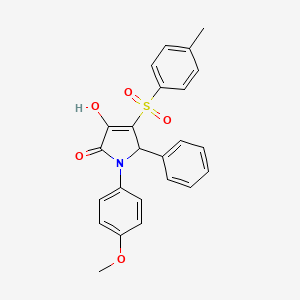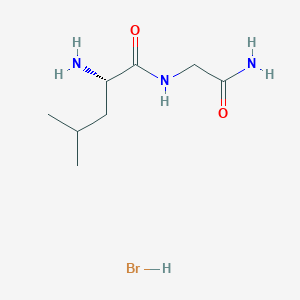
H-Leu-gly-NH2 hbr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Leu-gly-NH2 hbr, also known as Leucyl-glycinamide hydrobromide, is a dipeptide compound composed of the amino acids leucine and glycine, with an amide group at the C-terminus and a hydrobromide salt. This compound is often used in biochemical research and has applications in various scientific fields due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Leu-gly-NH2 hbr typically involves the coupling of leucine and glycine using peptide synthesis techniques. One common method is the use of carbamate protecting groups for the amine functionalities, which can be installed and removed under relatively mild conditions . The synthesis involves the following steps:
- Protection of the amino group of leucine using a carbamate protecting group.
- Activation of the carboxyl group of glycine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
- Coupling of the protected leucine with activated glycine to form the dipeptide.
- Removal of the protecting group to yield the free dipeptide.
- Conversion of the dipeptide to its hydrobromide salt form by treatment with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
H-Leu-gly-NH2 hbr can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
H-Leu-gly-NH2 hbr has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in peptide synthesis and studies of peptide bond formation.
Biology: Employed in studies of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of bioactive peptides.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques
Mechanism of Action
The mechanism of action of H-Leu-gly-NH2 hbr involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may interact with proteases, influencing their catalytic activity and affecting various biological processes .
Comparison with Similar Compounds
H-Leu-gly-NH2 hbr can be compared with other similar dipeptide compounds, such as:
H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-2Thi-Gly-Leu-Met(O2)-NH2-DOTA-213-bismuth: Used in the treatment of glioma.
Leucine Enkephalin: A pentapeptide with analgesic properties.
Methionine Enkephalin: Another pentapeptide with similar analgesic effects.
The uniqueness of this compound lies in its specific amino acid sequence and the presence of the hydrobromide salt, which can influence its solubility and stability.
Properties
IUPAC Name |
(2S)-2-amino-N-(2-amino-2-oxoethyl)-4-methylpentanamide;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2.BrH/c1-5(2)3-6(9)8(13)11-4-7(10)12;/h5-6H,3-4,9H2,1-2H3,(H2,10,12)(H,11,13);1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMUUFFBNPLQMW-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N)N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N)N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-hydroxy-3-(2-nitrophenyl)propan-1-one](/img/structure/B2581145.png)
![2-(4-chlorophenyl)-N-[2-hydroxy-3-(morpholin-4-yl)propyl]ethene-1-sulfonamide](/img/structure/B2581147.png)
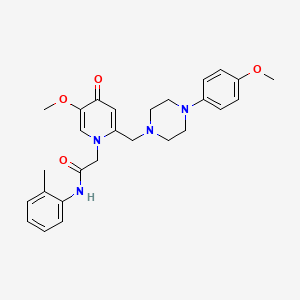
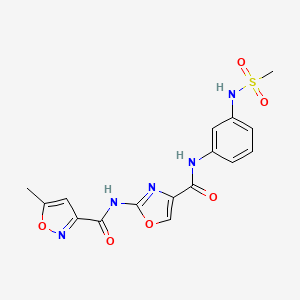
![N-(2,5-dimethoxybenzenesulfonyl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine](/img/structure/B2581154.png)
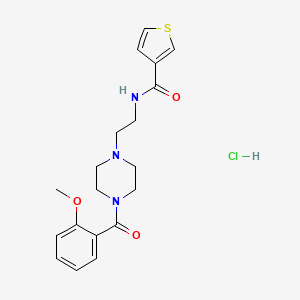
![9-(3-chloro-2-methylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2581156.png)
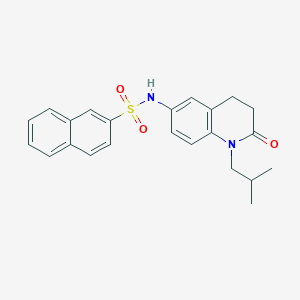
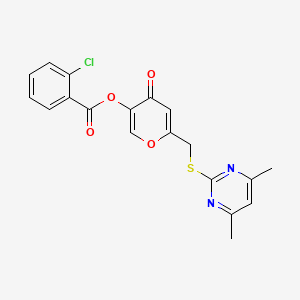
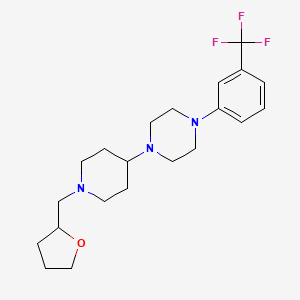
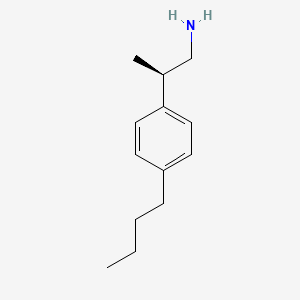
![2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2581163.png)
